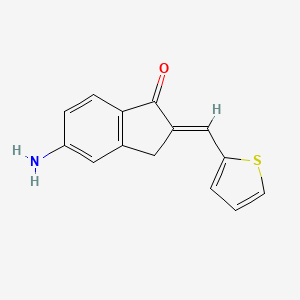

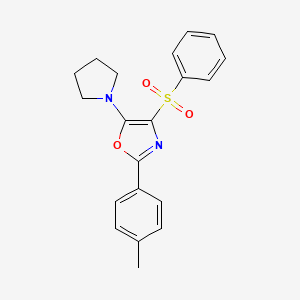

(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using different spectroscopic techniques . The complex was assigned a distorted square pyramidal geometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the stable geometry of the complex was established through computational simulation utilizing density functional theory .Scientific Research Applications

Corrosion Inhibition

A synthesized compound closely related to "(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one," namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been found to exhibit significant corrosion inhibition properties for mild steel X52 in acidic solutions. The study by Daoud et al. (2014) suggests that the compound efficiently inhibits corrosion, with the efficiency increasing alongside inhibitor concentration. The adsorption of this compound on mild steel surfaces follows Langmuir’s isotherm, and its inhibitory action was explored through various corrosion methods including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Crystal Structure and Polymorphism

Studies have explored the crystal structure and polymorphism of molecules containing the thiophene unit, which are structurally similar to "this compound." For instance, Ünver & Tanak (2018) determined the molecular structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate through X-ray diffraction, revealing non-planarity and specific dihedral angles contributing to the compound's structural characteristics. These structural insights have implications for the development of materials with tailored physical and chemical properties.

Synthesis and Characterization

The synthesis and characterization of novel compounds featuring the thiophene moiety have been extensively studied. Fu & Wang (2008) reported on the condensation of 3-dicyanovinylindan-1-one with arylamines, leading to the formation of polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones. These compounds were then subjected to various reactions to explore their electronic absorption spectra, demonstrating the versatility of thiophene-containing compounds in synthetic chemistry.

Anticancer Activities and Computational Study

A novel thiophenylchromane compound synthesized for anticancer activity studies showed moderate activity against HepG2 (cancer cell line) and BEAS-2B (normal cell line). The study conducted by Vaseghi et al. (2021) aimed to investigate the crystalline structure and the dominant chemical form of the synthesized compound, offering insights into its potential therapeutic applications.

Catalytic Synthesis

An efficient method for direct amide bond synthesis involving carboxylic acids and amines was developed using a catalyst closely related to the compound . The study by El Dine et al. (2015) highlights the catalyst's effectiveness at room temperature across a wide range of substrates, demonstrating its applicability in peptide synthesis and the broader field of organic chemistry.

Mechanism of Action

Target of Action

Compounds with a thiophene ring, which is present in this compound, are known to be important building blocks in pharmaceutically active agents .

Mode of Action

It is known that the thiophene ring in the compound can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Compounds with a thiophene ring are known to have diverse pharmacokinetic properties depending on their specific structure and functional groups .

Result of Action

Thiophene derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E)-5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJSHCHZUWSIGE-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=C(C=CC(=C2)N)C(=O)/C1=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)

![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)